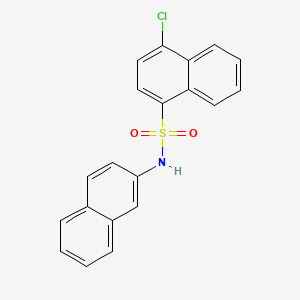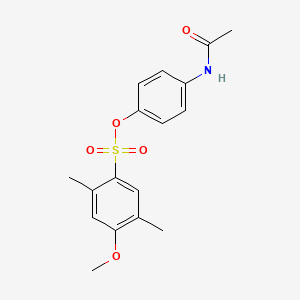
Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate, also known as NBBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This sulfonate is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory and analgesic properties. The purpose of
Mechanism of Action
Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX activity, Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate reduces the production of prostaglandins and therefore reduces inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate has been shown to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate in lab experiments is its relatively low toxicity compared to other NSAIDs. Additionally, Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate has been shown to have a longer half-life than other NSAIDs, which may be beneficial in certain research applications. However, one limitation of using Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research involving Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate. One area of interest is the development of Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate analogs with improved solubility and potency. Additionally, Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate may have potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, due to its neuroprotective effects. Further research is needed to fully understand the potential of Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate in these areas.
Synthesis Methods
The synthesis of Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate involves the reaction of 5-tert-butyl-2-propoxybenzoic acid with naphthalene-1-sulfonyl chloride in the presence of a base, such as triethylamine. The resulting product is purified through recrystallization to obtain Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate in a high yield.
Scientific Research Applications
Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate has been used in various scientific research applications, including the study of inflammation and pain. It has been shown to inhibit the production of prostaglandins, which are known to play a role in inflammation and pain. Additionally, Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate has been used in the study of cancer, as it has been shown to have anti-proliferative effects on cancer cells.
properties
IUPAC Name |
naphthalen-1-yl 5-tert-butyl-2-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O4S/c1-5-15-26-21-14-13-18(23(2,3)4)16-22(21)28(24,25)27-20-12-8-10-17-9-6-7-11-19(17)20/h6-14,16H,5,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXCNGDADHVMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7456631.png)








